molecular formula C5H4BrN B075155 4-Bromopyridine CAS No. 1120-87-2

4-Bromopyridine

Cat. No. B075155
CAS RN: 1120-87-2
M. Wt: 158 g/mol
InChI Key: BSDGZUDFPKIYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Bromopyridine can be synthesized through various methods, including the self-condensation of 4-bromopyridine under different conditions, such as varying temperatures and the presence of methyl iodide. This process leads to the formation of poly(4-bromopyridine), a water-soluble, conjugated polymer with a complex structure involving various sub-units. Detailed spectroscopic analysis provides insights into the possible structures of this material (Feast & Tsibouklis, 1994).

Molecular Structure Analysis

The molecular structure of 4-bromopyridine and its derivatives has been elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of certain derivatives reveals unusual internal angles and hydrogen bonding patterns, which are key to understanding the reactivity and properties of these compounds (Fallahpour et al., 1999).

Chemical Reactions and Properties

4-Bromopyridine participates in a range of chemical reactions, such as fluoride-promoted, Pd-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing sterically demanding biaryls, demonstrating the compound's utility in forming complex organic structures (McElroy & DeShong, 2003).

Physical Properties Analysis

The physical properties of 4-bromopyridine, including its phase behavior, solubility, and thermal stability, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not highlighted in the searched results, they typically influence the conditions under which 4-bromopyridine is synthesized and used in reactions.

Chemical Properties Analysis

The chemical properties of 4-bromopyridine, such as its electrophilicity, reactivity towards nucleophiles, and participation in coupling reactions, define its role in organic synthesis. For instance, its ability to undergo regioselective Suzuki cross-coupling reactions highlights its utility in synthesizing substituted pyridines, which are challenging to prepare by other methods (Sicre et al., 2006).

Scientific Research Applications

  • Synthesis of Antitumor Antibiotics : 4-Bromopyridines have been used in the synthesis of sterically demanding biaryls, which are important for the total synthesis of antitumor antibiotics like streptonigrin and lavendamycin (McElroy & DeShong, 2003).

  • Amination of Aryl Halides : They are also involved in the amination reactions of aryl halides using copper catalysis, proving to be efficient in producing aminopyridines (Lang, Zewge, Houpis, & VolanteRalph, 2001).

  • Creation of Conjugated Polymers : The self-condensation of 4-bromopyridine leads to the formation of water-soluble, conjugated polymers, which have a variety of potential applications in material science (Feast & Tsibouklis, 1994).

  • Substitution Reactions for Pyridines : They are used in regioselective deprotonation and transmetalation processes to create substituted pyridines, a method useful for synthesizing various pyridine derivatives (Karig, Spencer, & Gallagher, 2001).

  • Vibrational Spectra Analysis : Studies have been conducted on the molecular structure and vibrational spectra of bromopyridine derivatives, which are essential for understanding their physical and chemical properties (Kandasamy & Velraj, 2012).

  • Formation of Metal Complexes : Bromopyridine derivatives are used in the synthesis of novel metal complexes, which have applications in fields like catalysis and material science (Fallahpour, Neuburger, & Zehnder, 1999).

  • Chirality in Magnetic Coordination Networks : 4-Bromopyridine induces chirality in magnetic coordination networks, which is significant for the development of new magnetic materials (Ohno, Chorazy, Imoto, & Ohkoshi, 2016).

Safety And Hazards

4-Bromopyridine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

4-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGZUDFPKIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061520
Record name 4-Bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyridine

CAS RN

1120-87-2
Record name 4-Bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromopyridine
Reactant of Route 2
Reactant of Route 2
4-Bromopyridine
Reactant of Route 3
Reactant of Route 3
4-Bromopyridine
Reactant of Route 4
4-Bromopyridine
Reactant of Route 5
4-Bromopyridine
Reactant of Route 6
4-Bromopyridine

Citations

For This Compound
2,160
Citations
JP Wibaut, FW Broekman - Recueil des Travaux Chimiques …, 1939 - Wiley Online Library
… crystalline mass formed spontaneously from 4-bromopyridine. From this it … 4-bromopyridine. In connection with this work we have improved the method of preparation of 4-bromopyridine…
Number of citations: 38 onlinelibrary.wiley.com
G Karig, N Thasana, T Gallagher - Synlett, 2002 - thieme-connect.com
Halide-directed deprotonation and Li-Zn exchange of 4-bromopyridine 4 provides organozinc 6, which undergoes Pd-mediated coupling to give the 3-aryl-4-bromopyridines 7. Further …
Number of citations: 22 www.thieme-connect.com
T Ohno, S Chorazy, K Imoto, S Ohkoshi - Crystal Growth & Design, 2016 - ACS Publications
The introduction of 4-bromopyridine (4-Brpy) to a self-assembled M II -[Nb IV (CN) 8 ] (M = 3d metal ion) coordination system results in the formation of three-dimensional cyanido-…
Number of citations: 18 pubs.acs.org
WJ Feast, J Tsibouklis - Polymer international, 1994 - Wiley Online Library
… The pale yellow (almost colourless) layer of 4-bromopyridine which separated out at the … ) and pure 4bromopyridine was isolated as a colourless liquid. The 4-bromopyridine was then …
Number of citations: 17 onlinelibrary.wiley.com
LD Ciana, A Haim - Journal of heterocyclic chemistry, 1984 - Wiley Online Library
… 2-Methyl-4-(4-pyridyl)-3-butyn-2-ol (2) was prepared in 70% yield by the reaction of 4-bromopyridine with 2-methyl-3-butyn-2-ol in diethylamine in the presence of bis(…
Number of citations: 145 onlinelibrary.wiley.com
M Nettekoven, C Jenny - Organic process research & development, 2003 - ACS Publications
… 2,6-diamino-4-bromopyridine in 56% yield … -4-bromopyridine. The four-step procedure yielded in 28% overall, and the five-step procedure, in 33% overall 2,6-diamino-4-bromopyridine …
Number of citations: 32 pubs.acs.org
KM Patel, JT Sparrow - Synthetic Communications, 1979 - Taylor & Francis
… We report here the alkylation of several secondary cyclic amines with 4-bromopyridine hydrochloride employing benzyltriethylammonium bromide as the phase transfer catalyst. The …
Number of citations: 26 www.tandfonline.com
T Takenaka, K Eda - Journal of colloid and interface science, 1985 - Elsevier
… We report here the first observation of SERS from 4-bromopyridine (4BP) adsorbed on colloidal Au-Pt alloy particles with Pt concentrations as high as 25 g% (0, 1, 5, and 25 g%). …
Number of citations: 22 www.sciencedirect.com
PL Gaus, A Haim, F Johnson - The Journal of Organic Chemistry, 1977 - ACS Publications
… 4-Bromopyridine hydrochloride (Pfaltz and Bauer) and n… 4-Bromopyridine hydrochloride was neutralized in aqueous … 5 C, and then the concentration of 4-bromopyridine was determined …
Number of citations: 17 pubs.acs.org
M Savanor Prasanna, J Keshavayya… - Research Journal of …, 2013 - isca.me
… The 3-{2-(5-bromothiazol-2-yl)diazenyl}-4-bromopyridine-2,6-diamine was synthesized by carrying the diazotization of 5bromothiazol-2-amine in coupling with 4-bromopyridine-2, 6-…
Number of citations: 6 www.isca.me

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.